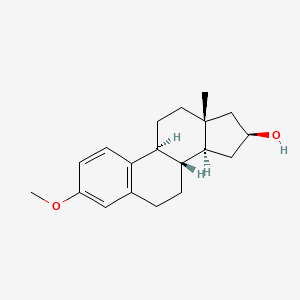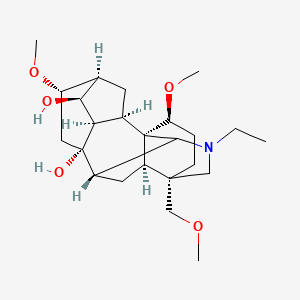
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide is a complex organic compound with a unique structure that combines benzamide and diethylaminoethyl groups with a propenyl amide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide typically involves multiple steps. One common method includes the reaction of benzamide with 2-(diethylamino)ethyl chloride under basic conditions to form the intermediate N-(2-(diethylamino)ethyl)benzamide. This intermediate is then reacted with acryloyl chloride to introduce the propenyl amide group, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzamide or propenyl amide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with biological membranes, while the propenyl amide group may participate in covalent bonding with target proteins or enzymes. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **Benzamide, N-(2-(dimethylamino)ethyl)-4-((1-oxo-2-propenyl)amino)-
- **Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxo-2-butenyl)amino)-
- **Benzamide, N-(2-(diethylamino)ethyl)-4-((1-oxo-2-propynyl)amino)-
Uniqueness
N-(2-diethylaminoethyl)-4-(prop-2-enoylamino)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both diethylaminoethyl and propenyl amide groups allows for diverse interactions and applications that are not observed in similar compounds.
Properties
CAS No. |
57631-93-3 |
|---|---|
Molecular Formula |
C16H23N3O2 |
Molecular Weight |
289.37 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-4-(prop-2-enoylamino)benzamide |
InChI |
InChI=1S/C16H23N3O2/c1-4-15(20)18-14-9-7-13(8-10-14)16(21)17-11-12-19(5-2)6-3/h4,7-10H,1,5-6,11-12H2,2-3H3,(H,17,21)(H,18,20) |
InChI Key |
PBUTWUPNYJDNBD-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=CC=C(C=C1)NC(=O)C=C |
Synonyms |
polyacryloyl procainamide procainamide acryloyl polyme |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















